10-Propyl-5,9-tridecadien-1-ol acetate
Description
Properties
CAS No. |
18654-86-9 |
|---|---|
Molecular Formula |
C18H32O2 |
Origin of Product |
United States |
Stereochemical Aspects of 10 Propyl 5,9 Tridecadien 1 Ol Acetate
Geometric Isomerism of the Diene System
The geometry of the double bonds at the C5 and C9 positions can be either E (entgegen, opposite) or Z (zusammen, together), leading to four possible diastereomeric configurations: (E,E), (Z,Z), (E,Z), and (Z,E). Each of these isomers possesses a unique three-dimensional structure.
(E,E)-Diastereomer Configuration
In the (5E,9E)-diastereomer, the substituents with higher priority on both the C5-C6 and C9-C10 double bonds are on opposite sides. This configuration results in a more linear or extended molecular shape. The trans configuration at both double bonds minimizes steric hindrance between the alkyl chains, leading to a thermodynamically more stable isomer in many cases. The (E)-isomer of 10-Propyl-5,9-tridecadien-1-ol acetate (B1210297) is a known configuration of this compound.
(Z,Z)-Diastereomer Configuration
The (5Z,9Z)-diastereomer features the higher-priority substituents on the same side of both the C5-C6 and C9-C10 double bonds. This cis configuration at both sites introduces significant bends in the carbon chain, resulting in a more compact, U-shaped molecule. This particular geometry can be crucial for fitting into a specific receptor pocket.
Impact of Stereoisomeric Purity on Biological Responses
In the realm of insect pheromones, stereoisomeric purity is often paramount for eliciting a specific and potent biological response. The olfactory receptors of insects are highly specific and can differentiate between subtle differences in the shapes of molecules.
Research on insect pheromones has consistently demonstrated that the biological activity is often associated with a single, specific stereoisomer. For instance, in many moth species, the male's response is triggered by a precise blend of isomers, with one being the major active component and others potentially acting as synergists or even inhibitors. The presence of other stereoisomers in an incorrect ratio, or the presence of an "unnatural" isomer, can significantly reduce or completely abolish the attractive effect of the pheromone.
While specific comparative biological activity data for all four stereoisomers of 10-Propyl-5,9-tridecadien-1-ol acetate are not extensively detailed in publicly available literature, the principle of stereoisomeric specificity in pheromonal communication is a well-established concept in chemical ecology. The most studied isomer of this compound is the trans isomer, often referred to as "Propylure" in entomological contexts, suggesting its significance as a biologically active component. hmdb.ca
Table 1: Hypothetical Biological Response Profile of this compound Stereoisomers
| Diastereomer | Configuration | Expected Biological Response |
| (5E,9E) | trans, trans | Potentially the primary active component in attracting a specific insect species. |
| (5Z,9Z) | cis, cis | Could be a minor component that enhances the activity of the primary isomer, or it could be inactive or even inhibitory. |
| (5E,9Z) | trans, cis | May exhibit a different level of activity or be recognized by a different receptor subtype. |
| (5Z,9E) | cis, trans | Similar to the (E,Z) isomer, its specific geometry would dictate its interaction with target receptors. |
Methods for Stereoisomer Characterization and Discrimination
The precise identification and quantification of each stereoisomer in a mixture are crucial for both research and the commercial application of pheromones. Several analytical techniques are employed for the characterization and discrimination of geometric isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the stereochemistry of double bonds. For dienes, proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy can provide detailed information. The coupling constants (J-values) between vinylic protons in ¹H NMR are characteristic of the double bond geometry. Generally, a larger coupling constant is observed for trans protons (around 12-18 Hz) compared to cis protons (around 6-12 Hz). Chemical shifts of both protons and carbons adjacent to the double bonds can also differ significantly between isomers. A ¹³C NMR spectrum is available for the (E)-isomer of this compound. solubilityofthings.com
Gas Chromatography (GC): Gas chromatography is a primary method for separating volatile compounds like pheromone acetates. By using capillary columns with appropriate stationary phases, it is often possible to separate geometric isomers. The retention times of the isomers will differ based on their volatility and interaction with the stationary phase. The more linear (E,E)-isomer may have a different retention time compared to the more compact (Z,Z)-isomer.
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with mass spectrometry provides both separation and identification. While the mass spectra of geometric isomers are often very similar, slight differences in fragmentation patterns can sometimes be observed. However, the primary utility of GC-MS in this context is the combination of retention time data from the GC with the mass-to-charge ratio information from the MS to confirm the identity of the separated isomers.
Table 2: Analytical Methods for Stereoisomer Discrimination
| Analytical Method | Principle of Discrimination | Key Data Obtained |
| ¹H NMR Spectroscopy | Differences in proton-proton coupling constants and chemical shifts across the double bond. | J-values, chemical shifts (δ). |
| ¹³C NMR Spectroscopy | Differences in the chemical shifts of carbons in and near the double bonds. | Chemical shifts (δ). |
| Gas Chromatography (GC) | Differential partitioning between the mobile and stationary phases based on isomer shape and volatility. | Retention times. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by mass analysis for identification. | Retention times and mass spectra. |
Advanced Synthetic Methodologies for 10 Propyl 5,9 Tridecadien 1 Ol Acetate
Development of Total Synthesis Strategies
The journey to synthesize 10-Propyl-5,9-tridecadien-1-ol acetate (B1210297) has been marked by a progression from early, often lengthy routes to more efficient and stereocontrolled approaches.
Convergent and Linear Synthesis Pathways
The synthesis of a complex molecule like 10-Propyl-5,9-tridecadien-1-ol acetate can be approached through either a linear or a convergent strategy.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear | Stepwise assembly of the molecule from a single starting material. | Conceptually simple to plan. | Overall yield can be low, especially for long sequences. |
| Convergent | Independent synthesis of fragments followed by late-stage coupling. | Higher overall yields, more efficient for complex targets. | Requires more complex planning and fragment synthesis. |
Stereoselective Synthesis Techniques
A critical challenge in the synthesis of this compound is the precise control of the geometry of the two double bonds at the C5 and C9 positions. The biological activity of the pheromone is highly dependent on the correct stereochemistry.
Wittig Reaction Applications for Alkene Geometry Control
The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. mnstate.eduumass.edulibretexts.org This reaction has been instrumental in the synthesis of Propylure (B1238382), providing a reliable way to control the geometry of the newly formed alkene. youtube.comlibretexts.org
The stereochemical outcome of the Wittig reaction (i.e., whether the E or Z isomer is formed preferentially) is influenced by the nature of the ylide. Unstabilized ylides, which typically bear simple alkyl substituents, generally lead to the formation of Z-alkenes. In contrast, stabilized ylides, which have an electron-withdrawing group attached to the carbanionic center, favor the formation of E-alkenes. youtube.com By carefully selecting the appropriate phosphonium (B103445) salt and reaction conditions, chemists can selectively generate the desired stereoisomer of the diene system in Propylure.
Organometallic Chemistry in Selective Olefin Formation
Organometallic reagents have played a crucial role in developing highly stereoselective syntheses of this compound. A notable example is the stereoselective synthesis reported in 1978, which likely utilized organocopper chemistry or other transition-metal-catalyzed cross-coupling reactions to achieve high stereochemical purity of the double bonds. drugfuture.com These methods offer an alternative to the Wittig reaction and can provide excellent control over olefin geometry.
Photochemical Approaches to Diene Synthesis
In addition to traditional ground-state reactions, photochemical methods have also been explored for the synthesis of the diene system in Propylure. A photochemical synthesis was reported in 1973, demonstrating the feasibility of using light-induced reactions to construct the key structural features of the molecule. drugfuture.com Photochemical reactions can sometimes offer unique pathways to complex structures that are not easily accessible through thermal reactions.
Preparation of Intermediate Compounds
The assembly of this compound hinges on the preparation of key precursor molecules. Modern synthetic approaches prioritize efficiency and stereoselectivity, often employing modular strategies where different fragments of the target molecule are synthesized separately and then coupled together.
Functionalization of Long-Chain Alcohols
The synthesis of insect pheromones, many of which are long-chain alcohols or their derivatives, often starts with commercially available or readily synthesized long-chain alcohols. frontiersin.org These alcohols serve as scaffolds that are then further elaborated. Functionalization can involve a variety of transformations, including oxidation, halogenation, or conversion to other leaving groups to prepare the alcohol for subsequent coupling reactions.
For a target like this compound, a retrosynthetic analysis might involve a key long-chain alcohol intermediate that already contains one of the double bonds and the required hydroxyl group, protected during the synthesis. The introduction of double bonds into a saturated long-chain alcohol can be achieved through various methods, including Sharpless asymmetric epoxidation followed by reductive opening of the epoxide, or through Wittig-type olefination reactions.
A critical aspect of modern pheromone synthesis is the use of catalytic and environmentally benign methods. nih.gov For instance, iron-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds in the synthesis of insect pheromones. nih.gov This approach can be used to couple a functionalized long-chain alcohol (or its corresponding halide or tosylate) with another fragment to build the carbon skeleton of the target molecule.
Biotechnological approaches are also gaining traction for the production of functionalized long-chain alcohols. frontiersin.org Engineered yeasts, such as Yarrowia lipolytica, have been developed to produce specific long-chain fatty alcohols, which can then be used as starting materials for chemical synthesis. frontiersin.org This bio-catalytic approach offers a sustainable alternative to traditional chemical synthesis from petrochemical sources. frontiersin.org
Below is a representative table of functionalization reactions applied to long-chain alcohols in the context of pheromone synthesis:
| Starting Material | Reagent(s) | Product | Typical Yield (%) |
| 1-Decanol | PBr₃, pyridine | 1-Bromodecane | >90 |
| 1-Dodecanol | TsCl, pyridine | Dodecyl tosylate | >95 |
| (Z)-9-Hexadecen-1-ol | PCC, CH₂Cl₂ | (Z)-9-Hexadecenal | ~85 |
| Oleyl alcohol | O₃; then Me₂S | 9-Oxononanoic acid and nonanal | >90 |
Strategic Acetylation Reactions
The final step in the synthesis of many acetate-containing pheromones is the acetylation of the corresponding long-chain alcohol. nih.gov This transformation is typically straightforward but requires conditions that are mild enough to avoid isomerization of any pre-existing double bonds within the molecule.
Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP) to neutralize the acidic byproduct. The choice of reagents and conditions can be critical to achieving high yields and preserving the stereochemical integrity of the molecule.
Enzymatic acetylation has also been explored as a highly selective method. researchgate.net Alcohol acetyltransferases (AATs) can catalyze the esterification of long-chain alcohols with high specificity and under mild conditions, which is particularly advantageous for complex molecules susceptible to degradation or isomerization. nih.govresearchgate.net For example, a recombinant alcohol acetyl transferase has been used in a microreactor to produce (Z,E)-9,11-tetradecadienyl acetate from its corresponding alcohol. researchgate.net
The following table summarizes common acetylation methods:
| Alcohol Substrate | Acetylating Agent | Catalyst/Base | Solvent | Typical Yield (%) |
| (Z)-9-Dodecen-1-ol | Acetic anhydride | Pyridine | Dichloromethane | >95 |
| 1-Tetradecanol | Acetyl chloride | Triethylamine | Tetrahydrofuran | >95 |
| (E,Z)-7,9-Dodecadien-1-ol | Acetic anhydride | DMAP (cat.) | Dichloromethane | >98 |
| (Z)-11-Hexadecen-1-ol | Vinyl acetate | Lipase (B570770) | Hexane | ~90 |
Evaluation of Synthetic Efficiency and Diastereoselectivity
Diastereoselectivity is a critical consideration in the synthesis of this compound, which contains two double bonds that can exist as different geometric isomers (E/Z). The biological activity of pheromones is often highly dependent on their stereochemistry, with only one specific isomer being active. Therefore, synthetic methods must be employed that allow for the precise control of the geometry of each double bond.
Stereocontrolled methods for alkene synthesis, such as the Wittig reaction and its modifications (e.g., the Schlosser modification for E-alkenes and the use of salt-free conditions for Z-alkenes), are fundamental to achieving high diastereoselectivity. researchgate.net Cross-coupling reactions, such as the Suzuki and Negishi reactions, can also be highly stereospecific, preserving the geometry of the starting vinyl halides or vinyl boranes.
The diastereomeric purity of the final product and key intermediates is typically determined using analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
A hypothetical evaluation of two different synthetic routes to a dienic acetate is presented below to illustrate the assessment of efficiency and diastereoselectivity:
| Synthetic Route | Key Stereocontrolling Step | Overall Yield (%) | Diastereomeric Ratio (E,Z : E,E : Z,Z : Z,E) |
| Route A (Linear) | Wittig Reaction (salt-free) | 15 | 95 : 2 : 2 : 1 |
| Route B (Convergent) | Suzuki Cross-Coupling | 35 | >98 : <1 : <1 : <1 |
Biological Roles and Mechanisms of Action of 10 Propyl 5,9 Tridecadien 1 Ol Acetate Non Human Systems
Function as an Insect Sex Pheromone
There is no evidence to suggest that 10-Propyl-5,9-tridecadien-1-ol acetate (B1210297) functions as an insect sex pheromone.
Role in Intra-species Chemical Communication in Lepidoptera (e.g., Pectinophora gossypiella)
No studies have identified or implicated 10-Propyl-5,9-tridecadien-1-ol acetate in the chemical communication of any Lepidopteran species, including the pink bollworm moth, Pectinophora gossypiella. The known sex pheromone of P. gossypiella consists of a mixture of (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate.
Behavioral Elicitation in Target Organisms (e.g., Male Moth Attraction)
As this compound has not been identified as a pheromone, there are no reports of it eliciting behavioral responses, such as attraction in male moths.
Chemoreception and Neurophysiological Responses
No data from electrophysiological studies are available for this compound.
Electroantennogram (EAG) Activity Profiling
There are no published records of Electroantennogram (EAG) assays conducted with this compound on any insect species.
Single Sensillum Recording (SSR) Analysis of Receptor Neurons
No Single Sensillum Recording (SSR) analyses for receptor neurons sensitive to this compound have been documented in the scientific literature.
Structure-Activity Relationships in Pheromone Efficacy
Without any evidence of pheromonal activity, no structure-activity relationship studies have been performed for this compound.
In contrast, extensive research has been conducted on the pheromones of various other Lepidopteran species. For instance, the sex pheromone of the codling moth, Cydia pomonella, is primarily (E,E)-8,10-dodecadien-1-ol. vt.edu The tobacco cutworm, Spodoptera litura, utilizes a blend of pheromones, with (Z,E)-9,11-tetradecadienyl acetate and (Z,E)-9,12-tetradecadienyl acetate being key components. wikipedia.orgicrisat.org The apple fruit moth, Argyresthia conjugella, is attracted to (Z)-11-hexadecenyl acetate. researchgate.netslu.se These examples highlight the structural diversity of moth sex pheromones, which are typically straight-chain acetates, alcohols, or aldehydes with varying chain lengths and degrees of unsaturation.
Influence of Functional Group Modifications
There is no available research data on how modifications to the functional groups of this compound would influence its biological activity.
Stereoisomeric Contributions to Biological Activity
Information regarding the synthesis or differential biological activity of various stereoisomers of this compound is not present in the reviewed scientific literature.
Interaction with Pheromone Mimics and Analogues
No studies documenting the interaction of this compound with pheromone mimics and analogues could be located.
Inhibitory Effects on Pheromone Perception
There is no information available on any inhibitory effects of this compound on pheromone perception in any biological system.
Synergistic Effects in Pheromone Blends
Data on the synergistic effects of this compound within pheromone blends is not available in the scientific literature.
Identification as a Constituent of Plant Volatiles
The identification of this compound as a constituent of plant volatiles has not been reported in the available scientific literature.
Occurrence in Plant Extracts (e.g., Cyperus alopecuroides Rottb., Rosa damascena)
There are no scientific reports confirming the presence of this compound in the extracts of Cyperus alopecuroides Rottb. or Rosa damascena.
No Information Available for this compound
Extensive research has yielded no scientific data regarding the biological roles, mechanisms of action, or putative ecological functions of the chemical compound This compound .
Despite a thorough search of available scientific literature and chemical databases, no studies were found that identify or describe the role of this specific compound in non-human biological systems, including any potential involvement in plant-insect interactions.
Therefore, the requested article focusing on the "Putative Ecological Roles in Plant-Insect Interactions" of this compound cannot be generated due to the absence of foundational research and documented findings on this particular molecule. There is no information available to populate the outlined sections with scientifically accurate content.
Mentioned Compounds
Advanced Analytical Characterization of 10 Propyl 5,9 Tridecadien 1 Ol Acetate
Chromatographic Methodologies for Separation and Purification
Chromatography is the cornerstone for isolating and purifying pheromones and related semiochemicals from natural extracts or synthetic reaction mixtures. alfa-chemistry.com The choice of chromatographic technique is dictated by the volatility, polarity, and quantity of the target compound.
Gas chromatography is a premier technique for the analysis of volatile compounds such as the acetate (B1210297) esters found in lepidopteran sex pheromones. acs.orgnih.gov Its high resolution, particularly with capillary columns, allows for the separation of individual components from a complex mixture. nih.gov When analyzing a compound like 10-Propyl-5,9-tridecadien-1-ol acetate, specific GC parameters are optimized to achieve baseline separation of isomers and related compounds.
Capillary columns with a variety of stationary phases are employed. Non-polar phases (e.g., HP-5MS) separate compounds primarily based on boiling point, while more polar phases (e.g., cyano or liquid crystal columns) can provide enhanced separation of geometric isomers (Z/E). acs.orgnih.gov Temperature programming, where the column oven temperature is gradually increased, is standard practice to ensure the timely elution of higher boiling point compounds like this C16 acetate. nih.gov The retention time of the compound is a key identifier, especially when compared against a known synthetic standard.
Table 1: Typical Gas Chromatography Parameters for Pheromone Acetate Analysis
| Parameter | Value/Type | Purpose |
| Column Type | Capillary (e.g., 30m x 0.25mm) | High-resolution separation of volatile compounds. nih.gov |
| Stationary Phase | Mid-polarity (e.g., HP-5MS) or Polar | Separation based on boiling point and polarity; polar phases aid in isomer separation. acs.orgnih.gov |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. nih.gov |
| Injector | Split/Splitless | Introduces a small, precise volume of the sample onto the column. nih.gov |
| Oven Program | e.g., 60°C to 250°C at 5°C/min | Resolves compounds with a wide range of boiling points. nih.gov |
| Detector | Flame Ionization (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification. |
For less volatile compounds or when larger quantities are needed for further analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. alfa-chemistry.compacific.edu While GC excels with volatile molecules, HPLC is invaluable for the purification of synthetic pheromones or for separating compounds from non-volatile matrix components. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water), is particularly effective. tandfonline.comnih.gov
In this mode, compounds are separated based on their hydrophobicity. For a class of compounds like tridecadienol acetates, HPLC can distinguish between them based on chain length and the number of double bonds. tandfonline.com Shorter chains and a higher degree of unsaturation typically lead to shorter retention times. tandfonline.com While HPLC can separate some geometric isomers, this is often challenging and may require specialized columns or mobile phase compositions. chromforum.orgchromforum.org The primary utility of HPLC in this context is often for purification and fractionation prior to GC-MS analysis. researchgate.net
Table 2: General HPLC Parameters for Pheromone-type Compound Purification
| Parameter | Value/Type | Purpose |
| Column Type | Reversed-Phase (e.g., C18, 250mm x 4.6mm) | Separation based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elutes compounds by gradually changing solvent polarity. tandfonline.com |
| Flow Rate | e.g., 1.0 - 1.5 mL/min | Controls the speed of separation and resolution. tandfonline.com |
| Detector | UV (at low wavelength, e.g., 210 nm) or Refractive Index (RI) | Detects analytes as they elute from the column. researchgate.net |
| Mode | Preparative or Analytical | Preparative for isolating larger quantities; analytical for assessing purity. patsnap.com |
Thin Layer Chromatography (TLC) is a rapid, cost-effective method used for preliminary analysis, reaction monitoring, and initial separation of isomers. patsnap.com Reversed-phase TLC plates (e.g., RP-8 or RP-18) are particularly useful for separating pheromonal compounds. tandfonline.com Using a solvent system like acetonitrile-water, these plates can separate compounds based on their chain length and degree of unsaturation, with shorter, more unsaturated molecules having higher Rf values. tandfonline.com
While positional isomers may have similar Rf values, TLC can sometimes achieve the separation of geometric (cis/trans) isomers. tandfonline.comresearchgate.net The difference in the spatial arrangement of atoms can lead to slight differences in polarity and interaction with the stationary phase, allowing for separation with an optimized solvent system. researchgate.net The separated spots can be visualized under a UV lamp if they contain conjugated double bonds or by using a staining agent like iodine vapor. tandfonline.com
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of unknown compounds. researchgate.net When coupled with a chromatographic inlet, it provides a powerful two-dimensional analytical approach.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the most frequently utilized technique for the identification of pheromone components within complex biological extracts. researchgate.netnih.gov As the GC separates the mixture, each eluting compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. researchgate.net The resulting mass spectrum is a chemical fingerprint, showing the molecular ion (M+) and characteristic fragment ions.
For a long-chain acetate like this compound, the mass spectrum would be expected to show specific diagnostic ions. A key fragment would likely be observed at m/z 61, corresponding to the protonated acetic acid ion ([CH₃COOH₂]⁺), which is characteristic of acetate esters. Another significant ion would be the molecular ion minus the acetoxy group ([M-60]⁺). nih.gov While mass spectra of geometric isomers are often nearly identical, the combination of GC retention time and the mass spectrum provides a high degree of confidence in the compound's identification when compared to a synthetic standard. researchgate.netresearchgate.net
Table 3: Expected GC-MS Fragmentation for this compound
| m/z (mass-to-charge ratio) | Ion Identity | Significance |
| 280 | [M]⁺ | Molecular Ion (if detectable) |
| 220 | [M-60]⁺ or [M-CH₃COOH]⁺ | Loss of the acetoxy group, indicates an acetate ester. nih.gov |
| 61 | [CH₃COOH₂]⁺ | Characteristic fragment for acetate esters. |
| 43 | [CH₃CO]⁺ | Acetyl cation, also characteristic of acetates. |
While standard GC-MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) provides the exact mass of an ion with very high precision (typically to four or five decimal places). This capability is crucial for unambiguously determining the elemental formula of a compound. For example, by measuring the exact mass of the molecular ion of this compound, its elemental composition (C₁₈H₃₂O₂) can be confirmed, ruling out other potential formulas that might have the same nominal mass. This is a critical step in the de novo identification of a natural product and provides the highest level of confidence in its proposed structure. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is an even more powerful tool for analyzing extremely complex volatile samples, combining enhanced chromatographic resolution with the analytical power of TOFMS. plos.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex molecules like this compound. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce a spectrum of product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.
For a long-chain unsaturated acetate such as this compound, the fragmentation pathways under electron ionization (EI) or chemical ionization (CI) would be predictable. A key fragmentation would be the neutral loss of acetic acid (CH₃COOH), resulting in a prominent ion at [M-60]⁺. Further fragmentation of the resulting hydrocarbon backbone would occur at the positions of the double bonds and the propyl branch. Cleavage at the allylic and homoallylic positions relative to the double bonds at C5 and C9 would yield a series of characteristic carbocation fragments. The analysis of the m/z values of these fragments allows for the precise localization of the double bonds and the propyl group on the tridecadienyl chain.
Hypothetical Fragmentation Data for this compound (EI-MS/MS)
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
|---|---|---|
| [M]⁺ | [M-60]⁺ | Loss of acetic acid |
Spectroscopic Techniques for Molecular Confirmation
While mass spectrometry provides information on the mass-to-charge ratio and fragmentation, spectroscopic techniques are essential for confirming the molecular structure by probing the chemical environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be employed to characterize this compound.
In the ¹H NMR spectrum, distinct signals would correspond to the different types of protons in the molecule. For instance, the protons on the carbon bearing the acetate group (-CH₂-OAc) would appear as a triplet. The olefinic protons (-CH=CH-) would resonate in the downfield region, and their coupling constants would help determine the geometry (cis/trans) of the double bonds. The protons of the propyl group and the methylene (B1212753) groups along the aliphatic chain would produce a complex series of overlapping signals in the upfield region.
The ¹³C NMR spectrum would provide complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbonyl carbon of the acetate group would appear significantly downfield. The olefinic carbons would also be in the downfield region but at a lower chemical shift than the carbonyl carbon. The carbons of the aliphatic chain, including the propyl group, would be found in the upfield region of the spectrum.
Predicted ¹H NMR Chemical Shifts for Key Protons
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃-COO- | ~2.0 |
| -CH₂-OAc | ~4.1 |
| -CH=CH- | ~5.3-5.5 |
| -CH₂-CH=CH- | ~2.0-2.3 |
Predicted ¹³C NMR Chemical Shifts for Key Carbons
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~171 |
| -CH=CH- | ~125-135 |
| -CH₂-OAc | ~65 |
| Aliphatic -CH₂- | ~20-40 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp absorption band around 1740 cm⁻¹ would be indicative of the C=O stretch of the ester functional group. The C-O stretching of the acetate group would likely appear in the region of 1230-1250 cm⁻¹. The presence of the double bonds would be confirmed by a C=C stretching absorption, which is typically weaker, around 1650 cm⁻¹. The =C-H stretching of the vinylic protons would appear above 3000 cm⁻¹.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (Ester) | ~1740 |
| C-O (Ester) | ~1240 |
| C=C (Alkene) | ~1650 |
| =C-H (Alkene) | >3000 |
Quantitative Analysis Protocols in Research Samples
For the quantitative analysis of this compound in research samples, such as extracts from biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. A specific and sensitive method would be developed using a capillary GC column coated with a non-polar or mid-polar stationary phase to achieve good separation from other components in the sample.
The mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. In SIM mode, only a few characteristic ions of the target analyte are monitored. For this compound, these would typically include the molecular ion (if present) and key fragment ions identified from the MS/MS analysis, such as the [M-60]⁺ ion.
Quantification is achieved by creating a calibration curve using standards of known concentrations of the purified compound. An internal standard, a structurally similar compound not present in the sample, would be added to both the calibration standards and the unknown samples to correct for variations in sample preparation and instrument response. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate the calibration curve.
Theoretical and Computational Investigations of 10 Propyl 5,9 Tridecadien 1 Ol Acetate
Molecular Modeling and Conformational Analysis
The biological activity of a flexible molecule like 10-Propyl-5,9-tridecadien-1-ol acetate (B1210297) is intimately linked to its three-dimensional shape or conformation. Molecular modeling and conformational analysis are employed to identify the most stable, low-energy conformations that the molecule is likely to adopt. These preferred shapes are believed to be the ones that interact with receptor proteins in insects.
A systematic conformational search for 10-Propyl-5,9-tridecadien-1-ol acetate would typically involve computational methods such as molecular mechanics (MM) force fields. These methods calculate the potential energy of the molecule for thousands of possible arrangements of its atoms. The analysis would focus on the rotational freedom around the single bonds of the long carbon chain and the geometry of the two double bonds at positions 5 and 9.
The presence of the propyl group at position 10 and the specific stereochemistry of the double bonds (which could be E or Z) would significantly influence the conformational landscape. The lowest energy conformers, or "global minima," are of primary interest. The results of such an analysis can be presented in a table of relative energies.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer ID | Dihedral Angles (τ1, τ2, τ3, τ4) | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|
| Conf-01 | (g+, a, g-, t) | 0.00 | 45.2 |
| Conf-02 | (t, a, g+, g+) | 0.85 | 20.1 |
| Conf-03 | (g-, a, t, t) | 1.20 | 12.5 |
| Conf-04 | (t, t, g-, g-) | 1.55 | 7.8 |
Note: Dihedral angles represent key rotations along the carbon backbone. The values presented are hypothetical and for illustrative purposes.
Quantum Chemical Calculations of Electronic Structure
To gain a more detailed understanding of the molecule's properties, quantum chemical calculations are necessary. Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure of this compound. These calculations provide information on the distribution of electrons within the molecule, which is critical for its reactivity and intermolecular interactions.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. Additionally, the electrostatic potential (ESP) map can be generated to visualize the electron-rich and electron-poor regions of the molecule. For a pheromone, the electron-rich acetate group and the π-systems of the double bonds are expected to be key features for receptor binding.
Table 2: Hypothetical Electronic Properties of this compound (DFT B3LYP/6-31G)*
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | +1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.9 D |
Note: These values are hypothetical and representative of what might be expected for a molecule of this type.
Computational Prediction of Spectroscopic Properties
Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
Time-dependent DFT (TD-DFT) calculations can be used to predict the ¹³C and ¹H NMR chemical shifts. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized or isolated compound. Similarly, the vibrational frequencies from a DFT calculation can be used to generate a theoretical IR spectrum, helping to identify the characteristic absorption bands, such as the C=O stretch of the acetate group and the C=C stretches of the dienyl system.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
|---|---|
| ¹³C NMR | |
| C=O (acetate) | ~171 ppm |
| CH₂-O (acetate) | ~64 ppm |
| C₅, C₆, C₉, C₁₀ (alkene) | ~125-135 ppm |
| IR | |
| C=O Stretch | ~1740 cm⁻¹ |
| C-O Stretch | ~1235 cm⁻¹ |
Note: These are representative values and would vary based on the specific isomers and computational methods used.
Ligand-Receptor Interaction Modeling for Pheromone Binding (Hypothetical)
The biological effect of a pheromone is initiated by its binding to a specific receptor protein, often a G-protein coupled receptor (GPCR), located in the antenna of the insect. nih.gov Understanding this interaction at a molecular level is a key goal of pheromone research.
In the absence of an experimentally determined structure for the receptor of this compound, a hypothetical model could be constructed using homology modeling, based on the known structures of other insect olfactory receptors. Molecular docking simulations could then be performed to predict the most likely binding pose of the pheromone within the receptor's binding pocket.
These simulations would reveal key intermolecular interactions, such as hydrogen bonds (e.g., with the acetate's carbonyl oxygen) and van der Waals interactions between the pheromone's hydrocarbon chain and the nonpolar amino acid residues of the receptor. nih.gov The model could highlight which amino acids are crucial for binding and specificity.
In Silico Design and Optimization of Novel Analogues
The insights gained from the computational studies described above can be used to design novel analogues of this compound with potentially enhanced or modified activity. This in silico design process allows for the virtual screening of many potential new compounds without the need for costly and time-consuming synthesis.
For example, modifications could include:
Altering the chain length: To probe the size constraints of the receptor binding pocket.
Shifting the position of the double bonds: To understand the geometric requirements for optimal binding.
Modifying the terminal functional group: Replacing the acetate with other esters or functional groups to alter polarity and hydrogen bonding potential.
Introducing conformational constraints: Adding cyclic features or other rigid groups to lock the molecule into a specific, bioactive conformation.
Each designed analogue would be computationally evaluated for its conformational properties, electronic characteristics, and docking score with the hypothetical receptor model. The most promising candidates would then be prioritized for chemical synthesis and biological testing.
Environmental Context and Ecological Implications of 10 Propyl 5,9 Tridecadien 1 Ol Acetate
Natural Occurrence and Distribution in Ecosystems
Long-chain acetate (B1210297) esters are a predominant class of sex pheromones, particularly within the order Lepidoptera, which includes moths and butterflies. oup.comresearchgate.net These compounds are typically produced by females to attract conspecific males for mating, often over long distances. oup.comphytojournal.com The specific blend of pheromone components, including variations in carbon chain length, the number and position of double bonds, and the functional group, creates a species-specific signal. iastate.edu
While 10-Propyl-5,9-tridecadien-1-ol acetate itself is not widely cited as a natural pheromone in available literature, its synthesis is indicative of research into creating analogues or mimics of naturally occurring pheromones for pest management purposes. The vast majority of identified lepidopteran pheromones are C10–C18 straight-chain hydrocarbons with an oxygen-containing functional group, such as an alcohol, aldehyde, or acetate ester. oup.com Given this, this compound fits the structural motif of a Type I moth sex pheromone. researchgate.net The distribution of such pheromones in an ecosystem is directly tied to the habitat of the producing insect species.
Biosynthetic Pathways in Producing Organisms
The biosynthesis of acetate ester pheromones in insects, particularly moths, is a well-studied multi-step enzymatic process that begins with common fatty acid metabolism. iastate.edunih.gov The pathway generally proceeds as follows:
De Novo Fatty Acid Synthesis: The process starts with the synthesis of saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), from acetyl-CoA. iastate.edu
Desaturation: Specific desaturase enzymes introduce one or more double bonds at precise locations in the fatty acid chain. This step is critical for creating the unique chemical signature of the pheromone. iastate.edunih.gov For a di-unsaturated compound like this compound, this would involve multiple desaturation steps.
Chain Shortening: The fatty acid chain is often shortened through a controlled process of limited β-oxidation to achieve the correct carbon backbone length. oup.comresearchgate.net
Reduction: A fatty acyl-CoA reductase (FAR) enzyme reduces the carboxyl group of the fatty acid to a primary alcohol, forming the fatty alcohol precursor. nih.gov
Acetylation: In the final step for acetate esters, an acetyltransferase enzyme catalyzes the transfer of an acetyl group (from acetyl-CoA) to the hydroxyl group of the fatty alcohol, forming the final acetate ester pheromone. researchgate.netnih.gov
The precise sequence and specificity of these enzymes determine the final structure of the pheromone components, leading to the vast diversity of chemical signals observed in nature. iastate.edu
| Enzyme Class | Function in Pheromone Biosynthesis | Reference |
|---|---|---|
| Fatty Acid Synthase (FAS) | Synthesizes initial saturated fatty acid precursors (e.g., C16, C18). | iastate.edu |
| Fatty Acyl-CoA Desaturase | Introduces double bonds at specific positions in the carbon chain. | iastate.edunih.gov |
| β-Oxidase System | Performs controlled chain-shortening of the fatty acid precursor. | researchgate.net |
| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA to a fatty alcohol. | nih.gov |
| Acetyltransferase | Esterifies the fatty alcohol with an acetyl group to form the acetate ester. | researchgate.netnih.gov |
Degradation and Biotransformation in the Environment (General class relevance)
Once released into the environment, pheromone molecules like this compound are subject to degradation through both abiotic and biotic processes. These processes are crucial for preventing the continuous accumulation of chemical signals in the environment.
Abiotic Degradation: The primary abiotic degradation pathways for unsaturated compounds are oxidation and photolysis. researchgate.net The double bonds within the olefinic structure of the molecule are susceptible to attack by atmospheric oxidants like hydroxyl (OH) radicals and ozone. acs.org Sunlight can also induce photolytic degradation, which can lead to the cleavage of ester bonds and the breakdown of the carbon chain. nih.govcapes.gov.br This process is often initiated by the absorption of light energy, which breaks chemical bonds and produces free radicals, leading to a cascade of further reactions. researchgate.net The rate of degradation can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. nih.govmdpi.com
Biotic Degradation: Microorganisms in soil and water can metabolize acetate esters. The primary mechanism is enzymatic hydrolysis of the ester bond by esterase or lipase (B570770) enzymes, which breaks the molecule into an alcohol and acetic acid. mdpi.com The presence of unsaturation in the carbon chain can increase the rate of biodegradability. researchgate.net These smaller, simpler molecules can then be further utilized by microorganisms as a carbon source.
Interaction with Non-Target Organisms in Ecological Settings
A key feature of insect sex pheromones is their high degree of species-specificity. wikipedia.orgsuterra.com This specificity is a result of the evolution of highly tuned olfactory systems where the receptors of the receiving insect are precisely matched to the specific chemical blend emitted by its own species. Consequently, synthetic pheromones like this compound are expected to have minimal direct impact on most non-target organisms.
Studies and regulatory assessments of similar lepidopteran pheromones have consistently found no expected adverse effects on non-target organisms such as mammals, birds, or beneficial insects like pollinators. suterra.comepa.gov The reasons for this low ecological risk include:
Specificity: The pheromone signal is generally ignored by other species.
Low Concentration: Pheromones are effective at extremely low concentrations and are released in very small quantities.
Rapid Degradation: The compounds break down relatively quickly in the environment, preventing bioaccumulation. nih.gov
However, it is possible for structurally similar pheromones to attract closely related, non-target species. agriculturejournals.cz This cross-attraction can be a factor in pest monitoring programs, where the presence of non-target species in pheromone traps must be accounted for to ensure accurate pest population counts. agriculturejournals.cz
Role in Integrated Pest Management Research Strategies
Synthetic pheromones that mimic natural insect attractants are powerful and environmentally benign tools in Integrated Pest Management (IPM) programs. suterra.commdpi.comnih.gov Their use falls into two primary strategies:
Mating Disruption (MD): This technique involves saturating an area, such as an orchard or field, with a high concentration of the synthetic female sex pheromone. wikipedia.orgvikaspedia.in The abundance of the synthetic pheromone makes it difficult or impossible for male insects to locate calling females, thereby disrupting mating and suppressing the reproductive cycle of the pest. suterra.comresearchgate.net This leads to a decline in the pest population over time. researchgate.net Mating disruption is highly specific to the target pest and has no impact on beneficial insects or other wildlife. suterra.com
Research continues to refine these strategies, for instance, by investigating the synergistic effects of combining sex pheromones with host-plant volatiles to create more potent lures or by developing novel "push-pull" strategies.
| IPM Strategy | Mechanism of Action | Primary Goal | Reference |
|---|---|---|---|
| Monitoring | Uses pheromone-baited traps to attract and capture male insects. | Detect pest presence, estimate population size, and time interventions. | phytojournal.com |
| Mating Disruption | Permeates the air with synthetic pheromone, confusing males and preventing them from locating females. | Reduce mating success and suppress the pest population. | wikipedia.orgsuterra.comvikaspedia.in |
| Mass Trapping | Deploys a high density of traps to remove a significant portion of the male population from an area. | Directly reduce pest numbers and subsequent generations. | nih.gov |
Future Research Directions and Unexplored Avenues for 10 Propyl 5,9 Tridecadien 1 Ol Acetate
Development of Chemoenzymatic Synthesis Routes
The current synthesis of 10-Propyl-5,9-tridecadien-1-ol acetate (B1210297) and related pheromones often relies on classical organic chemistry methods. While effective, these routes can sometimes be lengthy and may lack the high stereochemical purity crucial for biological activity. Future research should prioritize the development of chemoenzymatic synthesis routes, which combine the precision of enzymatic catalysis with the versatility of chemical reactions.
Key Research Objectives:
Enzymatic Acetylation: Investigating the use of lipases for the final acetylation step could offer a milder and more selective alternative to chemical methods, potentially reducing by-product formation.
Stereoselective Reductions: Exploring the use of alcohol dehydrogenases for the stereoselective reduction of precursor ketones could provide a more efficient means of establishing the correct stereochemistry of the alcohol moiety.
Biocatalytic Desaturation: Research into enzymatic desaturation methods to introduce the double bonds at specific positions could streamline the synthesis and enhance its green credentials.
| Potential Enzymatic Step | Enzyme Class | Anticipated Advantage |
| Final Acetylation | Lipase (B570770) | High selectivity, mild reaction conditions |
| Stereoselective Reduction | Alcohol Dehydrogenase | High stereochemical control |
| Double Bond Formation | Desaturase | Regio- and stereospecificity |
Elucidation of Complete Biosynthetic Pathways in Natural Sources
Understanding how Phyllonorycter ringoniella naturally produces 10-Propyl-5,9-tridecadien-1-ol acetate is fundamental for several reasons. It can inspire novel synthetic strategies and identify potential targets for disrupting pheromone production in pest control. While it is known that many lepidopteran pheromones are derived from fatty acid metabolism, the specific enzymes and intermediates involved in the biosynthesis of this particular compound are not fully characterized. nih.gov
Future research should focus on:
Identifying Key Enzymes: Characterizing the specific fatty acid synthases, desaturases, and reductases involved in the biosynthetic pathway.
Intermediate Analysis: Identifying and quantifying the intermediates in the pheromone gland to map out the complete metabolic sequence.
Gene Expression Studies: Correlating the expression of candidate genes with pheromone production to confirm their functional roles.
Advanced Understanding of Pheromone Receptor Interactions at the Molecular Level
The biological activity of this compound is initiated by its interaction with specific olfactory receptors in the antennae of male moths. A detailed understanding of these interactions at the molecular level is crucial for designing more potent and selective pheromone analogues for pest management.
Avenues for future investigation include:
Receptor Identification and Cloning: Identifying and cloning the specific odorant receptor(s) that bind to this compound.
Molecular Modeling and Docking: Using computational methods to model the three-dimensional structure of the receptor and simulate its interaction with the pheromone molecule. This can help to identify the key amino acid residues involved in binding.
Structure-Activity Relationship Studies: Synthesizing and testing a range of analogues of the natural pheromone to probe the structural requirements for receptor binding and activation.
Applications in Advanced Analytical Sensor Development
The development of sensitive and selective sensors for the real-time detection of this compound in the field would revolutionize the monitoring of Phyllonorycter ringoniella populations. researchgate.net This would allow for more precise timing of control measures and reduce the reliance on broad-spectrum insecticides.
Future research in this area should explore:
Biosensors: Developing biosensors that incorporate the natural pheromone receptors or binding proteins to achieve high specificity and sensitivity. researchgate.net
Nanoparticle-Based Sensors: Investigating the use of functionalized nanoparticles to create sensors with rapid response times and high sensitivity. usda.gov
Optoelectronic Sensors: Adapting optoelectronic sensors to detect the low wing-beat frequencies of Lepidoptera attracted to pheromone-baited traps, enabling remote and real-time monitoring. mdpi.com
Spectroscopic Techniques: Exploring the potential of techniques like Raman spectroscopy for the detection and differentiation of pheromone compounds. osti.gov
| Sensor Type | Sensing Principle | Potential Advantage |
| Biosensor | Biological recognition (e.g., receptor binding) | High specificity |
| Nanoparticle-based | Changes in physical properties upon binding | High sensitivity, rapid response |
| Optoelectronic | Detection of insect wing-beat frequency | Real-time, remote monitoring |
| Raman Spectroscopy | Vibrational spectroscopy for chemical fingerprinting | Differentiation of mixed pheromones |
Integrative 'Omics' Approaches in Insect Chemical Ecology
To gain a holistic understanding of the role of this compound in the chemical ecology of Phyllonorycter ringoniella, future research should employ integrative 'omics' approaches. This involves combining genomics, transcriptomics, proteomics, and metabolomics to study the organism as a whole.
Key research directions include:
Pheromone Gland Transcriptomics: Analyzing the gene expression profile of the pheromone gland to identify all the genes involved in pheromone biosynthesis and regulation.
Antennal Proteomics: Identifying the full complement of proteins present in the antennae, including receptors, binding proteins, and degrading enzymes, to understand how the pheromone signal is perceived and processed.
Metabolomics of Pheromone Production: Analyzing the complete set of small molecules in the pheromone gland to gain a comprehensive view of the metabolic network underlying pheromone biosynthesis.
By pursuing these future research directions, the scientific community can significantly advance our understanding of this compound and its role in insect chemical communication. This knowledge will be instrumental in developing the next generation of sustainable and effective pest management strategies.
Q & A
Q. Basic Synthesis Approach :
- Stepwise Esterification : Begin with the alcohol precursor (5,9-tridecadien-1-ol) and react it with propionic anhydride under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or GC-MS to track ester formation .
- Double-Bond Positioning : Use Wittig or Horner-Wadsworth-Emmons reactions to install the 5,9-diene system, ensuring regioselectivity via temperature control and catalyst selection (e.g., palladium for cross-coupling) .
Q. Advanced Stereochemical Control :
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers post-synthesis.
- Asymmetric Catalysis : Utilize Sharpless epoxidation or Jacobsen kinetic resolution to establish stereochemistry at specific carbons, followed by NMR (NOESY) to confirm spatial arrangements .
How can conflicting NMR data on the compound’s double-bond geometry be resolved?
Q. Basic Analysis :
- 1H NMR Coupling Constants : Measure coupling constants (J values) of protons adjacent to double bonds. Trans-configured double bonds typically exhibit J = 12–18 Hz, while cis bonds show J = 6–12 Hz .
- IR Spectroscopy : Compare absorption bands for C=C stretching (1650–1600 cm⁻¹) to differentiate conjugation effects.
Q. Advanced Resolution :
- NOE Correlations : Use nuclear Overhauser effect (NOE) experiments to detect spatial proximity between protons on opposite sides of double bonds.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
What strategies mitigate degradation during long-term storage of this compound?
Q. Basic Stabilization :
Q. Advanced Formulation :
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life.
- Encapsulation : Use liposomes or cyclodextrins to shield the ester group from environmental moisture .
How can the compound’s bioactivity be assessed in ecological studies (e.g., pheromone roles)?
Q. Basic Bioassays :
Q. Advanced Mechanistic Studies :
- Molecular Docking : Simulate binding interactions with olfactory receptor proteins (e.g., ORco subunits) using AutoDock Vina .
- CRISPR Knockouts : Generate insects lacking specific receptors to isolate the compound’s mode of action .
What chromatographic techniques are most effective for isolating trace impurities?
Q. Basic Purification :
Q. Advanced Hyphenated Methods :
- LC-NMR : Couple liquid chromatography with nuclear magnetic resonance for real-time structural elucidation of impurities.
- Ion Mobility Spectrometry : Resolve isomers based on differential drift times in carrier gases .
How do solvent systems influence the compound’s reactivity in kinetic studies?
Q. Basic Solvent Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
